![molecular formula C17H19NO5S B2665961 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1797697-58-5](/img/structure/B2665961.png)
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
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Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to possess a wide range of biological and pharmacological activities. In
Scientific Research Applications
Synthesis and Antibacterial Activity of Azetidinone Derivatives
Synthesis of 4-(methoxyethyl) Monobactams
A chemicoenzymatic approach was utilized for the synthesis of monobactam analogues, demonstrating strong activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa. This highlights the potential of azetidinone derivatives in developing antibacterial agents with stability against β-lactamases (Yamashita et al., 1988).
Synthesis of New Azetidinone Derivatives
Novel azetidinone derivatives containing aryl sulfonyloxy group were prepared, showcasing the versatility of azetidinones in synthesizing compounds with potential biological activities (Patel & Desai, 2004).
Applications in Heterocyclic Chemistry
Ring Transformation into Oxazinone and Pyrimidinone Heterocycles
The conversion of furan derivatives into oxazinone and pyrimidinone derivatives was studied, indicating the role of furan compounds in synthesizing diverse heterocyclic structures, which are important in pharmaceutical chemistry (Hashem et al., 2017).
Potential in DNA Interaction Studies
DNA Topoisomerases I and II Inhibitory Activities
Research on benzofurans derived from Gastrodia elata demonstrated potent inhibitory activity on DNA topoisomerases I and II, suggesting the relevance of furan derivatives in studying DNA interactions and potential therapeutic applications (Lee et al., 2007).
properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-5-2-3-7-16(13)23-11-17(19)18-9-15(10-18)24(20,21)12-14-6-4-8-22-14/h2-8,15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAGCOPBVPKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone |
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